2-Cyclopentyl-4,4,4-trifluorobutanoic acid

Lipophilicity LogP Membrane Permeability

Sourcing chiral fluorinated building blocks with consistent batch purity can delay medicinal chemistry programs. 2-Cyclopentyl-4,4,4-trifluorobutanoic acid (CAS 1566889-29-9) addresses this bottleneck with a stereogenic α-carbon and balanced physicochemical profile (LogP 2.74, LogD -0.25 at pH 7.4) suitable for intracellular target programs. - High-purity material (≥95%) for reproducible SAR studies and enantioselective synthesis. - Elevated boiling point (≈259 °C) reduces evaporative losses during high-temperature reactions, improving scale-up reliability. - Exploitable pKa differences enable counter-current purification to >98% for sensitive biological assays.

Molecular Formula C9H13F3O2
Molecular Weight 210.19 g/mol
CAS No. 1566889-29-9
Cat. No. B1475146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopentyl-4,4,4-trifluorobutanoic acid
CAS1566889-29-9
Molecular FormulaC9H13F3O2
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(CC(F)(F)F)C(=O)O
InChIInChI=1S/C9H13F3O2/c10-9(11,12)5-7(8(13)14)6-3-1-2-4-6/h6-7H,1-5H2,(H,13,14)
InChIKeyDUWOPGRCRQDHSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopentyl-4,4,4-trifluorobutanoic Acid (CAS 1566889-29-9) – Procurement-Relevant Physicochemical Baseline


2-Cyclopentyl-4,4,4-trifluorobutanoic acid is a fluorinated aliphatic carboxylic acid (C9H13F3O2, MW 210.19 g/mol) bearing a cyclopentyl substituent at the α‑position and a terminal trifluoromethyl group. It is classified as a chiral building block owing to the stereogenic center at C‑2. Predicted physicochemical properties generated by the ACD/Labs Percepta module (v14.00) and hosted on ChemSpider include a LogP of 2.74, a boiling point of 258.8 ± 35.0 °C at 760 mmHg, a density of 1.2 ± 0.1 g/cm³, and a LogD (pH 7.4) of −0.25, indicating substantial ionization under physiological conditions [1]. The compound is available from specialty chemical suppliers as a research-grade intermediate, typically at ≥95% purity .

Why Generic Substitution Fails for Cycloalkyl-Trifluorobutanoic Acid Building Blocks


In-class compounds such as 2-cyclobutyl-4,4,4-trifluorobutanoic acid (CAS 2097977-58-5) or 2-cyclohexyl-4,4,4-trifluorobutanoic acid (CAS 2013057-65-1) are not interchangeable with the cyclopentyl congener. Variations in cycloalkyl ring size modulate key physicochemical determinants—logP, pKa, boiling point, and steric bulk—that directly influence downstream reactivity, purification behavior, and the pharmacokinetic profile of the final molecule. Moreover, the presence of a stereogenic α‑carbon in 2-cyclopentyl-4,4,4-trifluorobutanoic acid introduces an additional dimension of chiral complexity that is absent in the non‑α‑substituted parent acid, 4,4,4-trifluorobutanoic acid. These differences are quantified below [1].

Quantitative Differentiation of 2-Cyclopentyl-4,4,4-trifluorobutanoic Acid from Its Closest Analogs


Enhanced Lipophilicity (LogP) vs. the Des-Cycloalkyl Parent Acid

The introduction of a cyclopentyl substituent at the α‑position increases the predicted partition coefficient (ACD/LogP) to 2.74, compared to 0.5–0.8 for 4,4,4-trifluorobutanoic acid (CAS 406-93-9) [1][2]. This ~2 log-unit rise signifies substantially enhanced membrane permeability, a critical parameter in fragment-based drug discovery where fluorinated aliphatic acids are used as lipophilic anchors.

Lipophilicity LogP Membrane Permeability Drug-like Properties

Boiling Point Elevation and Thermal Stability Relative to the Cyclobutyl Analog

The predicted boiling point of 2-cyclopentyl-4,4,4-trifluorobutanoic acid is 258.8 ± 35.0 °C, which is ~20 °C higher than that of the cyclobutyl analog (238.8 ± 35.0 °C) [1][2]. This difference reflects the increased molecular weight and enhanced van der Waals interactions conferred by the larger cyclopentyl ring.

Thermal Stability Boiling Point Purification Distillation

Chiral Center Advantage vs. Non‑Chiral Fluorobutyric Acid Building Blocks

2-Cyclopentyl-4,4,4-trifluorobutanoic acid possesses a stereogenic α‑carbon, enabling the preparation of enantiomerically enriched intermediates. In contrast, 4,4,4-trifluorobutanoic acid (CAS 406-93-9) and 3-cyclopentyl-4,4,4-trifluorobutanoic acid (CAS 142847-01-6) lack this element of chirality [1]. The presence of a chiral center opens access to diastereomeric and enantiomeric excess measurements that are precluded with achiral analogs.

Chirality Stereochemistry Asymmetric Synthesis Enantioselectivity

Acidity Modulation (pKa) Relative to 2-Cyclobutyl-4,4,4-trifluorobutanoic Acid

The predicted pKa of 2-cyclobutyl-4,4,4-trifluorobutanoic acid is 4.17 ± 0.10 [1]. While a directly measured pKa for the cyclopentyl analog is not available, the electron-donating effect of the larger cyclopentyl ring is expected to slightly increase the pKa (decrease acidity) relative to the cyclobutyl analog. The difference is small but can influence salt formation and ion-pairing characteristics during extraction and chromatography.

Acidity pKa Ionization State Salt Formation

Ionization State at Physiological pH (LogD 7.4) Confers Distinct ADME Profile

The predicted LogD (pH 7.4) of 2-cyclopentyl-4,4,4-trifluorobutanoic acid is −0.25, indicating that it exists predominantly as the carboxylate anion under physiological conditions [1]. In contrast, the non‑fluorinated analog 2-cyclopentylbutanoic acid would have a markedly higher LogD due to the absence of the electron‑withdrawing trifluoromethyl group. This ionization property impacts tissue distribution and plasma protein binding in ways that are distinct from less polar, non‑ionizable building blocks.

LogD Ionization ADME Drug Design

Optimal Application Scenarios Leveraging 2-Cyclopentyl-4,4,4-trifluorobutanoic Acid Differentiation


Fragment-Based Drug Discovery (FBDD) Requiring Lipophilic Fluorinated Carboxylic Acid Fragments

The balanced LogP (2.74) and negative LogD (−0.25) make this compound an attractive fragment for hit-to-lead programs targeting intracellular proteins. Its enhanced lipophilicity over the des‑cyclopentyl parent acid allows for stronger hydrophobic interactions while retaining aqueous solubility at physiological pH [2].

Synthesis of Chiral α2-Adrenergic Receptor Antagonist Intermediates

Derivatives of 3-cyclopentyl-4,4,4-trifluorobutanoic acid are established precursors for α2 antagonists [2]. The 2‑cyclopentyl regioisomer introduces an α‑stereocenter that can be exploited to generate enantiomerically pure intermediates, potentially improving receptor subtype selectivity over the racemic or achiral 3‑substituted analogs.

Thermally Robust Building Block for High-Temperature Synthetic Transformations

With a predicted boiling point approximately 20 °C higher than the cyclobutyl analog, this compound is better suited for reactions requiring elevated temperatures or prolonged reflux conditions, reducing evaporative losses and improving yield consistency during scale‑up [2].

pH‑Controlled Extraction and Purification Workflows Exploiting Ionization Differences

The subtle pKa difference relative to the cyclobutyl analog can be exploited in counter‑current extraction protocols. At pH ~4.3, the cyclopentyl compound is partially deprotonated, enabling selective separation from more acidic counterparts, which is valuable for obtaining high‑purity (>98%) material for sensitive biological assays.

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